
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate
描述
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate, also known as TAPI-1, is a chemical compound that has been widely used in scientific research for its potential applications in various fields.
作用机制
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are involved in the degradation of ECM proteins, which play a critical role in various physiological processes such as tissue repair, angiogenesis, and cell migration. By inhibiting the activity of MMPs, this compound can modulate these physiological processes and potentially have therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells by modulating the expression of genes involved in these processes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential use as an anti-cancer agent.
实验室实验的优点和局限性
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate has several advantages for lab experiments. It is a highly specific inhibitor of MMPs and does not affect the activity of other enzymes. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its inhibitory effect. In addition, this compound may have off-target effects on other proteins, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate in scientific research. One potential application is in the development of anti-cancer agents. This compound has been shown to inhibit the invasion and migration of cancer cells, suggesting its potential use as an anti-cancer agent. Another potential application is in the development of anti-inflammatory agents. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, this compound may have potential applications in tissue engineering and regenerative medicine, as it can modulate the activity of MMPs, which play a critical role in tissue repair and regeneration. Overall, this compound has significant potential for various scientific research applications, and further studies are needed to explore its full therapeutic potential.
合成方法
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate can be synthesized through a multistep process, which involves the reaction of tert-butyl 4-bromobutyrate with 3-aminopyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with tert-butyl chloroformate to form this compound.
科学研究应用
Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate has been widely used in scientific research for its potential applications in various fields. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. This compound has also been shown to inhibit the invasion and migration of cancer cells, suggesting its potential use as an anti-cancer agent. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-12(16)6-4-7-17-13/h4,6-7H,5,8-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFNICVWBTAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132621 | |
| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147539-31-9 | |
| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147539-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)
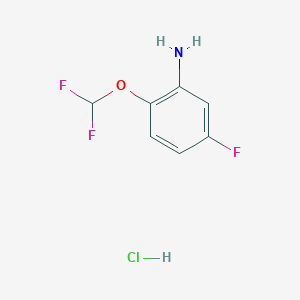
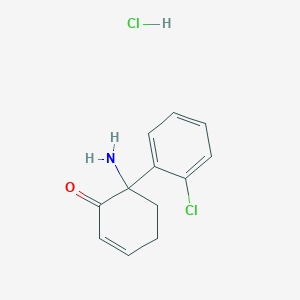
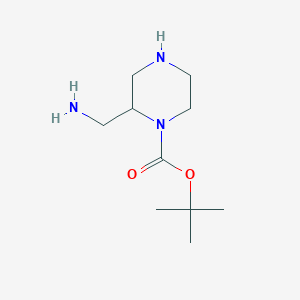
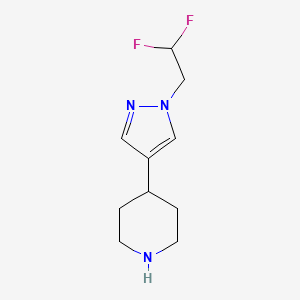
![(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)
![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)
![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)
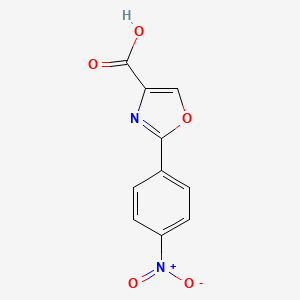
![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)

